molecular formula C11H15N B14625476 1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans- CAS No. 55049-68-8

1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans-

Cat. No.: B14625476
CAS No.: 55049-68-8
M. Wt: 161.24 g/mol
InChI Key: GHIPBJHEPWWMAE-IUCAKERBSA-N
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Description

1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans- is a derivative of indole, a heterocyclic aromatic organic compound. Indole and its derivatives are significant in various fields due to their biological and chemical properties. This particular compound is characterized by the presence of three methyl groups and a dihydroindole structure, making it unique in its class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans- typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The reaction conditions often involve refluxing the reactants in glacial acetic acid or other suitable solvents.

Industrial Production Methods

Industrial production of this compound may involve optimized Fischer indole synthesis with continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the dihydroindole structure to an indole structure.

    Reduction: Reduction reactions can further hydrogenate the compound.

    Substitution: Electrophilic substitution reactions are common, where substituents replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Indole derivatives.

    Reduction: Fully hydrogenated indole derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans- exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and DNA. The pathways involved often relate to the compound’s ability to modulate biological processes, such as cell signaling and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-:

    1H-Indole, 2,3-dihydro-1-methyl-: Another derivative with fewer methyl groups, leading to different chemical properties.

Uniqueness

1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans- is unique due to its specific methylation pattern, which influences its reactivity and biological activity. This distinct structure allows for unique interactions in chemical reactions and biological systems, setting it apart from other indole derivatives.

Properties

CAS No.

55049-68-8

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(2S,3R)-1,2,3-trimethyl-2,3-dihydroindole

InChI

InChI=1S/C11H15N/c1-8-9(2)12(3)11-7-5-4-6-10(8)11/h4-9H,1-3H3/t8-,9-/m0/s1

InChI Key

GHIPBJHEPWWMAE-IUCAKERBSA-N

Isomeric SMILES

C[C@H]1[C@@H](N(C2=CC=CC=C12)C)C

Canonical SMILES

CC1C(N(C2=CC=CC=C12)C)C

Origin of Product

United States

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